molecular formula C12H16N4 B11889418 4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline

4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline

Cat. No.: B11889418
M. Wt: 216.28 g/mol
InChI Key: ZZFFDHXCEGJBKO-UHFFFAOYSA-N
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Description

4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is a complex organic compound that features both an imidazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles to form substituted imidazoles . This reaction can be catalyzed by nickel and involves the addition of nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Aminomethyl)-1H-imidazol-5-yl)aniline
  • 4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N-methylaniline
  • 4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-diethylaniline

Uniqueness

4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

4-[2-(aminomethyl)-1H-imidazol-5-yl]-N,N-dimethylaniline

InChI

InChI=1S/C12H16N4/c1-16(2)10-5-3-9(4-6-10)11-8-14-12(7-13)15-11/h3-6,8H,7,13H2,1-2H3,(H,14,15)

InChI Key

ZZFFDHXCEGJBKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(N2)CN

Origin of Product

United States

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